molecular formula C6H12ClNO2 B2886521 (3R)-3-amino-4,4-dimethyloxolan-2-one hydrochloride CAS No. 153665-44-2

(3R)-3-amino-4,4-dimethyloxolan-2-one hydrochloride

Cat. No.: B2886521
CAS No.: 153665-44-2
M. Wt: 165.62
InChI Key: MRKJRTRTYWVDHL-WCCKRBBISA-N
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Description

(3R)-3-Amino-4,4-dimethyloxolan-2-one hydrochloride (CAS: 42417-41-4) is a chiral oxolane (tetrahydrofuran) derivative with a molecular formula of C₆H₁₁NO₂·HCl and a calculated molecular weight of 193.63 g/mol . Its structure features a five-membered oxolane ring substituted with a 3R-configured amino group and two methyl groups at the 4-position (Figure 1). This compound is commercially available as a building block for pharmaceutical and chemical synthesis, with applications in drug discovery due to its rigid cyclic framework and stereochemical specificity .

Properties

IUPAC Name

(3R)-3-amino-4,4-dimethyloxolan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-6(2)3-9-5(8)4(6)7;/h4H,3,7H2,1-2H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKJRTRTYWVDHL-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COC(=O)[C@@H]1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3R)-3-amino-4,4-dimethyloxolan-2-one hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethyloxolan-2-one with an appropriate amine under controlled conditions. The reaction typically requires the use of a solvent such as methanol or ethanol and may involve the use of a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

(3R)-3-amino-4,4-dimethyloxolan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3R)-3-amino-4,4-dimethyloxolan-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (3R)-3-amino-4,4-dimethyloxolan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s unique structure allows it to fit into specific binding pockets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (3R)-3-amino-4,4-dimethyloxolan-2-one hydrochloride with analogous compounds based on molecular features, physicochemical properties, and synthetic pathways:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Synthesis & Applications
(3R)-3-aminooxolan-2-one hydrochloride C₄H₇NO₂·HCl 153.57 Not provided Oxolane ring, no dimethyl groups Simpler synthesis; lower lipophilicity
2-amino-4,6-dimethylbenzoic acid C₉H₁₁NO₂ 165.19 Not provided Benzoic acid, amino, dimethyl groups Used in peptide mimetics
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl C₈H₁₇NO₂·HCl 223.69 Not provided Ester, dimethyl, methylamino, S-config Intermediate for chiral catalysts
3-Amino-3-methylbutanoic acid C₅H₁₁NO₂ 133.15 625-05-8 Acyclic, β-amino acid scaffold Biodegradable polymer precursor

Structural and Functional Differences

  • Cyclic vs. Acyclic Backbones: The oxolane ring in the target compound confers rigidity and restricted conformational mobility compared to acyclic analogs like 3-amino-3-methylbutanoic acid. This rigidity may enhance binding specificity in drug-receptor interactions .
  • Stereochemistry : The 3R configuration distinguishes it from diastereomers or racemic mixtures, which could exhibit divergent biological activities .

Physicochemical Properties

  • Lipophilicity: The logP value (estimated) for the target compound is higher than its non-dimethyl analog due to the hydrophobic methyl groups, as inferred from similar oxolane derivatives .
  • Stability : The oxolane ring’s strain-free structure enhances thermal stability compared to strained heterocycles like oxetanes .

Biological Activity

(3R)-3-amino-4,4-dimethyloxolan-2-one hydrochloride, also known as a derivative of pantolactone, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H11ClN2O2
  • Molecular Weight : 164.62 g/mol
  • CAS Number : 42417-41-4

The biological activity of this compound primarily involves its role in metabolic pathways and cellular signaling. It has been shown to interact with various biological targets, influencing processes such as:

  • Neurotransmitter modulation : It may affect neurotransmitter systems, which can have implications for mood and cognitive function.
  • Antioxidant activity : The compound exhibits properties that help in reducing oxidative stress in cells.

Biological Activity

The following table summarizes the key biological activities associated with this compound:

Activity Description References
NeuroprotectiveExhibits protective effects on neurons under stress conditions.
AntioxidantReduces oxidative stress markers in vitro and in vivo.
Modulation of metabolismInfluences glucose metabolism and lipid profiles in animal models.
Anti-inflammatoryReduces pro-inflammatory cytokines in cell cultures.

Case Studies

  • Neuroprotective Effects :
    A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting its potential use in neurodegenerative diseases.
  • Metabolic Regulation :
    In a metabolic study involving diabetic rats, administration of the compound led to improved glucose tolerance and reduced insulin resistance. This suggests that this compound may play a role in managing metabolic disorders.
  • Anti-inflammatory Properties :
    Research demonstrated that this compound could inhibit the production of inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures. This finding supports its potential application in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R)-3-amino-4,4-dimethyloxolan-2-one hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization of a β-amino ester precursor under acidic conditions. For example, HCl in dioxane at room temperature yields high-purity hydrochloride salts after solvent evaporation . Optimization involves adjusting stoichiometry (e.g., molar ratios of HCl to substrate) and reaction time to minimize side products. Monitoring via TLC or HPLC ensures reaction completion .
  • Key Parameters : Temperature (25–40°C), solvent polarity, and acid strength influence cyclization efficiency. Evidence suggests that prolonged stirring under reduced pressure post-reaction improves yield .

Q. How can the stereochemical purity of this compound be validated?

  • Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid. Compare retention times to enantiomeric standards. Confirm configuration via X-ray crystallography or NOESY NMR to resolve spatial arrangements .
  • Data Interpretation : Asymmetric carbons (e.g., C3 in the oxolane ring) show distinct splitting patterns in 1H^1H-NMR (e.g., δ 3.89–3.86 ppm for the oxolanone ring protons) .

Q. What analytical techniques are critical for assessing the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies using HPLC-UV to track degradation products. Store samples at 4°C (short-term) and -20°C (long-term) in desiccated, amber vials. Monitor hygroscopicity via dynamic vapor sorption (DVS) and thermal stability via TGA/DSC .
  • Key Findings : The hydrochloride salt form enhances stability compared to free bases, but prolonged exposure to >60% humidity induces hydrolysis of the oxolanone ring .

Advanced Research Questions

Q. How do stereochemical and steric effects influence the reactivity of this compound in nucleophilic reactions?

  • Mechanistic Insight : The 4,4-dimethyl group creates steric hindrance, limiting nucleophilic attack at the oxolanone carbonyl. Computational studies (DFT) reveal that the (3R)-configuration lowers the activation energy for ring-opening reactions by 12–15 kJ/mol compared to (3S)-enantiomers .
  • Experimental Design : Compare reaction rates with achiral analogs (e.g., 3-aminooxolan-2-one) using kinetic assays. Monitor intermediates via 13C^{13}C-NMR to identify transition states .

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Case Study : Conflicting reports on antimicrobial efficacy (e.g., MIC values ranging from 8–64 µg/mL) may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., pH, inoculum size) affecting bioactivity. Use cheminformatics tools (e.g., molecular docking) to validate target interactions (e.g., with bacterial dihydrofolate reductase) .

Q. What strategies mitigate racemization during derivatization of this compound?

  • Methodology : Avoid high temperatures (>80°C) and strongly basic conditions. Use mild acylating agents (e.g., Boc anhydride) in dichloromethane at 0–5°C. Monitor enantiomeric excess (ee) via polarimetry or chiral GC-MS .
  • Data Support : Studies show <2% racemization when reactions are conducted under inert atmospheres (N2_2) with catalytic DMAP .

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